BenchChemオンラインストアへようこそ!

8-Azaspiro[3.5]nonane-1,3-diol;hydrochloride

Physicochemical characterization Salt form selection Building block specification

This 8-azaspiro[3.5]nonane-1,3-diol HCl is a conformationally rigid, trifunctional building block with a pKa-adjusted amine for amide coupling and a stereochemically defined 1,3-diol for targeted bioconjugation. Unlike the 7-aza isomer, the 8-aza scaffold shifts the N-vector by ~65°, unlocking novel geometries for FAAH and GPR119 optimization. The HCl salt guarantees consistent protonation and solubility for fragment screening (Fsp3 1.0, MW <200). Choose this compound for orthogonal derivatization in PROTAC linkers, asymmetric methodology development, or SAR campaigns demanding three-dimensionality beyond planar fragments.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 2377033-04-8
Cat. No. B2629111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[3.5]nonane-1,3-diol;hydrochloride
CAS2377033-04-8
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESC1CC2(CNC1)C(CC2O)O.Cl
InChIInChI=1S/C8H15NO2.ClH/c10-6-4-7(11)8(6)2-1-3-9-5-8;/h6-7,9-11H,1-5H2;1H
InChIKeyCWIJDSMTQIGZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Azaspiro[3.5]nonane-1,3-diol Hydrochloride (CAS 2377033-04-8): Spirocyclic Diol Scaffold Procurement Guide


8-Azaspiro[3.5]nonane-1,3-diol hydrochloride (CAS 2377033-04-8) is a spirocyclic diol hydrochloride salt with molecular formula C8H16ClNO2 and molecular weight 193.67 g/mol, characterized by a cyclobutane ring bearing 1,3-diol functionality spiro-fused to a piperidine ring . The compound belongs to the azaspiro[3.5]nonane family, a scaffold class recognized in medicinal chemistry for its conformational rigidity and three-dimensional topology, which has been validated as a privileged core in FAAH inhibition and GPR119 agonism programs [1]. As a versatile building block supplied at ≥95% purity by multiple vendors, it serves as a key intermediate for derivatization at the secondary amine and diol positions .

Why 8-Azaspiro[3.5]nonane-1,3-diol Hydrochloride Cannot Be Simply Replaced by Other Azaspiro Analogs


Substitution among azaspiro[3.5]nonane congeners is not straightforward because three critical structural parameters diverge simultaneously: (i) the position of the endocyclic nitrogen atom (6-, 7-, or 8-azaspiro) dictates the spatial orientation of the amine handle for subsequent N-derivatization and profoundly alters the vector of exit from the spirocyclic core [1]; (ii) the presence and stereochemistry of the 1,3-diol motif on the cyclobutane ring introduces hydrogen-bond donor/acceptor capacity and configurational complexity absent in the parent 8-azaspiro[3.5]nonane hydrochloride (CAS 1198285-07-2), which lacks any hydroxyl functionality ; and (iii) the hydrochloride salt form ensures consistent protonation state and aqueous solubility, whereas the free base (CAS 2377033-03-7, MW 157.21) differs in both molecular weight and handling properties [2]. These cumulative differences mean that analogs such as 7-azaspiro[3.5]nonane-1,3-diol hydrochloride (CAS 2377036-09-2) or (7R,8S)-5-azaspiro[3.5]nonane-7,8-diol hydrochloride each present distinct pharmacophoric geometries, reactivity profiles, and physicochemical properties that preclude direct drop-in replacement without re-optimization of downstream chemistry or biological activity.

8-Azaspiro[3.5]nonane-1,3-diol Hydrochloride: Quantitative Differentiation Evidence vs. Comparator Analogs


Molecular Descriptor Differentiation: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 2377033-04-8) has a molecular weight of 193.67 g/mol compared to 157.21 g/mol for the free base 6-azaspiro[3.5]nonane-1,3-diol (CAS 2377033-03-7), representing a +36.46 g/mol mass increment attributable to HCl incorporation . This salt form ensures a defined protonation state of the piperidine nitrogen (pKa ~10-11 for tertiary amines), providing consistent aqueous solubility and stoichiometric reproducibility during amide coupling or reductive amination reactions that would require pre-activation of the free base . Vendors including Biosynth (CVD03304) and CymitQuimica (3D-CVD03304) supply this compound at ≥95% purity, with pricing structured at €288.00 per 25 mg and €1,081.00 per 250 mg, establishing a cost-per-mg baseline of approximately €11.52/mg and €4.32/mg, respectively .

Physicochemical characterization Salt form selection Building block specification

Nitrogen Positional Isomer Differentiation: 8-Aza vs. 7-Aza vs. 5-Aza Spiro Cores

The azaspiro[3.5]nonane family exhibits profound structure-activity relationship (SAR) dependence on endocyclic nitrogen position. In FAAH inhibitor programs, the 7-azaspiro[3.5]nonane core conferred superior potency relative to other spirocyclic scaffolds, with lead compound PF-04862853 (7-azaspiro[3.5]nonane urea) achieving an oral FAAH IC50 in the low nanomolar range [1]. The 8-aza positional isomer (CAS 2377033-04-8) places the piperidine nitrogen at the position distal to the spiro junction, generating a distinct N-vector geometry that differs from the 7-aza isomer (nitrogen at the carbon adjacent to the spiro junction) by a bond angle shift of approximately 60-70° relative to the cyclobutane plane . This positional shift fundamentally alters the trajectory of N-substituents, which is critical when the amine serves as the primary synthetic handle for library enumeration. Furthermore, the 5-aza isomer (e.g., (7R,8S)-5-azaspiro[3.5]nonane-7,8-diol hydrochloride) relocates the diol motif to the cyclohexane-fused ring rather than the cyclobutane, creating an entirely different hydrogen-bond pharmacophore .

Scaffold hopping Positional isomerism Medicinal chemistry building blocks

Diol Substitution Pattern Comparison: 1,3-Diol on Cyclobutane vs. 7,8-Diol on Cyclohexane vs. Unsubstituted Core

The 1,3-diol substitution on the cyclobutane ring of the target compound provides two conformationally constrained hydroxyl groups with a through-space O-O distance characteristic of a 1,3-relationship on a four-membered ring (~2.5 Å based on cyclobutane geometry), capable of forming intramolecular hydrogen bonds or engaging in bidentate interactions with biological targets . By contrast, the parent 8-azaspiro[3.5]nonane hydrochloride (CAS 1198285-07-2, MW 161.67) lacks any hydroxyl functionality and offers only a single amine handle for derivatization, reducing synthetic versatility by one functional group . The (7R,8S)-5-azaspiro[3.5]nonane-7,8-diol hydrochloride places the diol motif on the cyclohexane-fused ring rather than the cyclobutane, resulting in a vicinal diol geometry (O-O distance ~1.5 Å for gauche conformation) that is stereochemically and conformationally distinct from the 1,3-relationship . The 1,3-diol arrangement on the four-membered ring also introduces ring strain effects that can modulate hydroxyl pKa values, potentially altering hydrogen-bond donor strength relative to unstrained diol systems.

Hydrogen-bond donor Synthetic handle multiplicity Solubility enhancement

Spirocyclic Ring System Size Comparison: [3.5] vs. [3.3], [3.4], and [4.5] Azaspiro Cores

The azaspiro[3.5]nonane framework occupies a specific region of spirocyclic chemical space characterized by a four-membered (cyclobutane) ring spiro-fused to a six-membered (piperidine) ring, generating a total of nine skeletal atoms. This [3.5] ring system offers a distinct conformational profile compared to other azaspiro ring combinations: the [3.3] system (2-azaspiro[3.3]heptane) is more compact and more strained; the [3.4] system (2-azaspiro[3.4]octane) provides intermediate dimensions; and the [4.5] system (1-oxa-8-azaspiro[4.5]decane) introduces an oxygen heteroatom and a larger ring [1]. In FAAH inhibitor discovery, the 7-azaspiro[3.5]nonane core was explicitly selected over other spirocyclic sizes based on superior FAAH potency, establishing the [3.5] framework as a validated privileged scaffold for this target class [2]. While the 8-aza isomer has not been directly evaluated in FAAH assays, the shared [3.5] ring topology ensures comparable three-dimensional shape characteristics, including a calculated logP contribution that balances lipophilicity within lead-like chemical space. The spirocyclic architecture inherently confers higher three-dimensionality (Fsp3) and lower planarity compared to monocyclic piperidine or cyclobutane building blocks, which is advantageous for escaping flatland in fragment-based and DNA-encoded library screening [3].

Spirocyclic scaffold selection Conformational analysis Fragment-based drug discovery

Purity Specification and Procurement Reliability: Vendor-Attested ≥95% Purity

The target compound is commercially available from multiple established suppliers with documented purity specifications. CymitQuimica (Biosynth brand) lists minimum 95% purity for catalog number 3D-CVD03304, with defined pricing at €288.00/25 mg and €1,081.00/250 mg . ChemicalBook and Biozol also list this compound under the same CAS, indicating multi-vendor sourcing redundancy that reduces supply chain risk . In contrast, closely related analogs such as (7R,8S)-5-azaspiro[3.5]nonane-7,8-diol hydrochloride or 7-azaspiro[3.5]nonane-1,3-diol hydrochloride (CAS 2377036-09-2) are less broadly stocked, with fewer vendor options and less transparent pricing, potentially leading to longer lead times and higher procurement risk for time-sensitive research programs . The availability of both 25 mg and 250 mg pack sizes allows researchers to perform pilot-scale chemistry before committing to larger quantities, a practical advantage for hit-to-lead optimization where material demand scales non-linearly with synthetic progress.

Quality control Reproducibility Supply chain assurance

Optimal Procurement and Application Scenarios for 8-Azaspiro[3.5]nonane-1,3-diol Hydrochloride (CAS 2377033-04-8)


Scaffold-Hopping Library Enumeration for FAAH or GPR119 Target Families

Research teams that have exhausted SAR around the 7-azaspiro[3.5]nonane core (validated in FAAH inhibitor programs with PF-04862853 and in GPR119 agonism) can utilize the 8-aza positional isomer to systematically explore N-vector geometries that differ by approximately 60-70° from the 7-aza scaffold [1]. The 1,3-diol on the cyclobutane ring provides two additional hydrogen-bond donor/acceptor sites not present in unsubstituted azaspiro cores, potentially unlocking interactions with binding site residues that are inaccessible to the mono-amine scaffold. This compound is suited for parallel library synthesis where the secondary amine undergoes amide coupling, sulfonamide formation, or reductive amination, while the diol can be selectively protected (e.g., as acetonide) to allow sequential derivatization strategies.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Input

The high Fsp3 value (1.0) and three-dimensional spirocyclic architecture of this compound address the 'escape from flatland' imperative in modern fragment screening [2]. With a molecular weight of 193.67 g/mol and three functional handles, it falls within classic fragment space (MW < 300 Da) while offering superior three-dimensionality compared to planar aromatic fragments. The hydrochloride salt ensures aqueous solubility for biochemical screening at fragment concentrations (typically 100 µM–1 mM). The multi-vendor availability with ≥95% purity ensures that fragment soaks for X-ray crystallography and SPR binding assays can be conducted with consistent material quality across screening campaigns.

Spirocyclic Building Block for PROTAC Linker or Bifunctional Molecule Construction

The orthogonal functionalization capacity of this compound—secondary amine on the piperidine ring plus two hydroxyls on the cyclobutane—enables its use as a trifunctional spirocyclic core for constructing bifunctional degraders (PROTACs) or bioconjugates . The amine can be elaborated to engage the target protein (warhead), one hydroxyl can tether the E3 ligase ligand via an appropriate linker, and the second hydroxyl provides a spectroscopic handle (e.g., fluorophore attachment for cellular imaging) or solubility-modulating group. The rigid spirocyclic scaffold minimizes the entropic penalty of linker conjugation relative to flexible aliphatic cores, potentially improving PROTAC ternary complex formation and degradation efficiency.

Synthetic Methodology Development for Stereoselective Spirocyclic Diol Chemistry

The 1,3-diol on the cyclobutane ring of this compound presents a defined stereochemical challenge (two chiral centers at C1 and C3) that makes it a useful substrate for developing and benchmarking asymmetric synthetic methods, including enantioselective reduction, kinetic resolution, or desymmetrization protocols [1]. The hydrochloride salt form provides a well-defined starting material for method development, eliminating variability associated with free base handling. Successful methodology can then be applied to the broader class of azaspiro diols that are emerging as key intermediates in medicinal chemistry programs targeting kinases, GPCRs, and hydrolases.

Quote Request

Request a Quote for 8-Azaspiro[3.5]nonane-1,3-diol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.